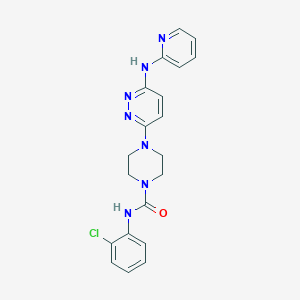

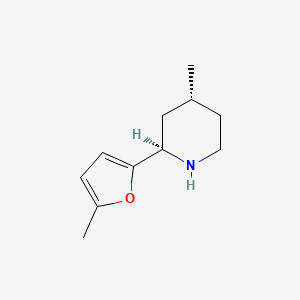

(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

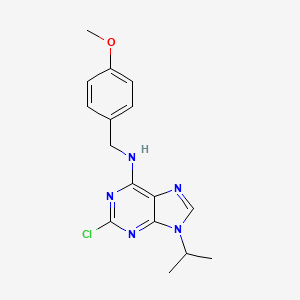

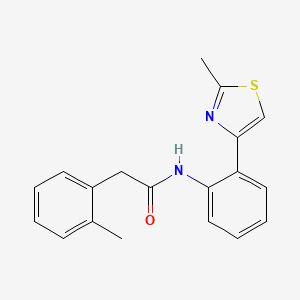

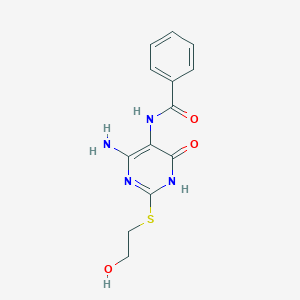

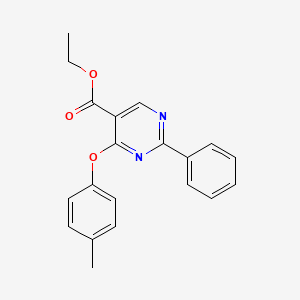

This usually includes the compound’s systematic name, molecular formula, and structural formula.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its reactions with other substances and its stability under various conditions.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Aplicaciones Científicas De Investigación

Corrosion Inhibition

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate these properties, providing insights into their potential industrial applications in protecting metals against corrosion (Kaya et al., 2016).

Antimicrobial Activity

Research has also explored the antimycobacterial activity of spiro-piperidin-4-ones, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings suggest potential applications in developing new treatments for tuberculosis (Kumar et al., 2008).

Cancer Research

Aurora kinase inhibitors based on piperidine derivatives have been identified as potential therapeutic agents for treating cancer. These compounds inhibit Aurora A kinase, an enzyme critical in the regulation of cell division, highlighting their potential in cancer therapy (ヘンリー,ジェームズ, 2006).

Neuroinflammation Imaging

Piperidine derivatives have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), offering a non-invasive tool for studying neuroinflammation in vivo. This application is particularly relevant in researching various neuropsychiatric disorders (Horti et al., 2019).

HIV-1 Inhibition

In the realm of infectious diseases, piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists with significant anti-HIV-1 activity. These compounds prevent the virus from entering human cells, showcasing their potential in developing new HIV therapies (Imamura et al., 2006).

CO2 Absorption

Functionalized piperidine derivatives have been investigated for their CO2 absorption characteristics, offering insights into their potential application in carbon capture and sequestration technologies. The effect of molecular structural variations on CO2 absorption has been studied, contributing to the development of more efficient CO2 absorbers (Robinson et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.

Direcciones Futuras

This involves identifying areas where further research on the compound could be beneficial, such as potential applications or unanswered questions about its properties or behavior.

For a specific compound like “(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine”, you would need to consult the scientific literature or databases for information on these topics. Please note that not all compounds will have information available on all of these topics, especially if they are new or not widely studied. It’s also important to remember that the interpretation of this information often requires a background in chemistry or a related field. If you have any other questions or need further clarification, feel free to ask!

Propiedades

IUPAC Name |

(2R,4R)-4-methyl-2-(5-methylfuran-2-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-6-12-10(7-8)11-4-3-9(2)13-11/h3-4,8,10,12H,5-7H2,1-2H3/t8-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCIJPMQUFXFGX-PSASIEDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@H](C1)C2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)

![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834865.png)

![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)

![N-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2834871.png)